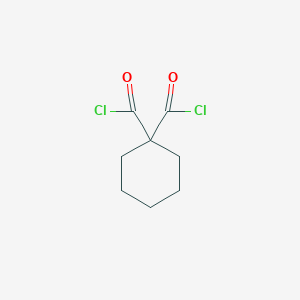
Cyclohexanedicarbonyl dichloride
Description
Cyclohexanedicarbonyl dichloride (CHDCD) is a chlorinated alicyclic compound with the molecular formula C₈H₁₀Cl₂O₂ and an average molecular mass of 209.066 g/mol . It exists as three primary isomers distinguished by the positions of the carbonyl chloride groups on the cyclohexane ring: 1,2-, 1,3-, and 1,4-cyclohexanedicarbonyl dichloride . Key identifiers include:
- CAS Numbers:
- Synonym: Hexahydroterephthaloyl chloride (1,4-isomer) .
Structurally, CHDCD features two reactive carbonyl chloride (-COCl) groups attached to a cyclohexane ring. The 1,4-isomer, for example, has a cis/trans conformational flexibility due to the chair conformation of the cyclohexane ring, which influences its reactivity and physical properties .
Properties
CAS No. |
1459-28-5 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
cyclohexane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-6(11)8(7(10)12)4-2-1-3-5-8/h1-5H2 |
InChI Key |
MLCGVCXKDYTMRG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)C(=O)Cl |
Synonyms |
1,1-Cyclohexanedicarbonyl dichloride (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The 1,4-isomer is more commonly used in polymer synthesis (e.g., polyamides) due to its symmetrical structure .
Comparison with Alicyclic Dichlorides
Key Findings :
- Cyclopentane derivatives exhibit higher reactivity due to increased ring strain, making them less stable but useful in niche syntheses .
- CHDCD’s larger ring size provides better thermal stability for industrial applications .
Comparison with Linear Dichlorides
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


